![molecular formula C26H21N3O2 B13822285 2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,2-diphenyl-N’-[(E)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a hydrazide functional group attached to a phenyl and pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-diphenyl-N’-[(E)-phenyl(pyridin-3-yl)methylidene]acetohydrazide typically involves the condensation reaction between 2-hydroxy-2,2-diphenylacetohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,2-diphenyl-N’-[(E)-phenyl(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazides.
Scientific Research Applications
2-hydroxy-2,2-diphenyl-N’-[(E)-phenyl(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: This compound is explored for its use in the development of new materials with unique properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N’-[(E)-phenyl(pyridin-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2,2-diphenylacetohydrazide: A simpler hydrazide compound with similar structural features.
Phenylhydrazine: A related compound with a hydrazine functional group.
Pyridinylhydrazine: Another related compound with a pyridinyl moiety.
Uniqueness
2-hydroxy-2,2-diphenyl-N’-[(E)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is unique due to its combination of phenyl and pyridinyl moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H21N3O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C26H21N3O2/c30-25(26(31,22-14-6-2-7-15-22)23-16-8-3-9-17-23)29-28-24(20-11-4-1-5-12-20)21-13-10-18-27-19-21/h1-19,31H,(H,29,30)/b28-24+ |
InChI Key |
JEQAZKVGRSZTDO-ZZIIXHQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



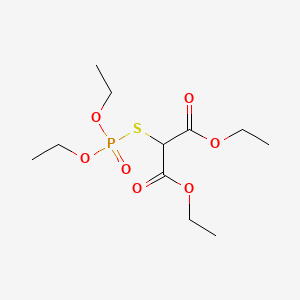
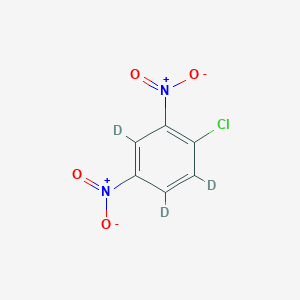
![5-[[(4-Chlorophenyl)amino]methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione](/img/structure/B13822233.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
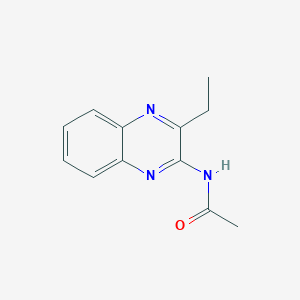

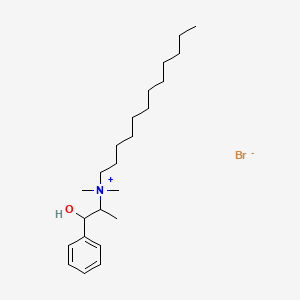

![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
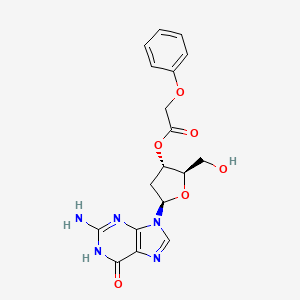

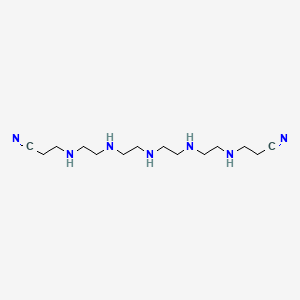
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
